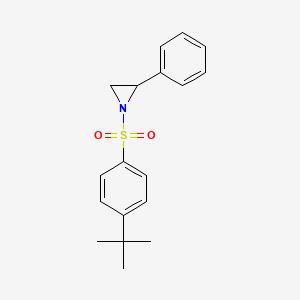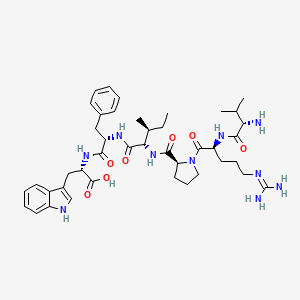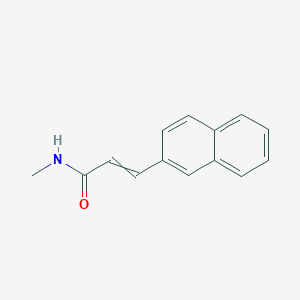
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the reaction of naphthalene derivatives with appropriate amide precursors. One common method includes the reaction of naphthalene-2-carboxylic acid with N-methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal reaction conditions, and employing purification techniques such as crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid or 2-naphthaldehyde.
Reduction: N-Methyl-3-(naphthalen-2-yl)prop-2-enamine.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(naphthalen-2-yl)prop-2-ynoate: Similar structure but with a propynoate group instead of an amide.
3-(naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of an amide.
Diacetone acrylamide: Different structure but shares some chemical properties and applications.
Uniqueness
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific combination of a naphthalene ring and an amide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
920756-28-1 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3,(H,15,16) |
Clé InChI |
PBGQHKPIFLXPCS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C=CC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)

![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)

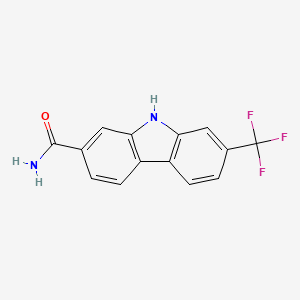
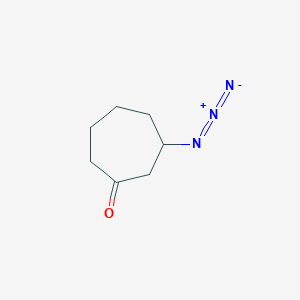
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
